molecular formula C16H14O6 B587102 (1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one CAS No. 210537-05-6

(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

Cat. No. B587102
M. Wt: 302.282
InChI Key: IFWVGNKYQITBOH-AMKSKSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,11b-Dihydro-11b-hydroxymaackiain is a natural product found in Ononis viscosa with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Studies : The synthesis of novel macrocycles related to the compound , such as 4,13-dioxa-1,7,8,9,17,18,19,20-octaazatricyclo[14.2.1.17,10]icosa-8,10(20),16(19),17-tetraene, involves alkylation processes. These macrocycles exhibit various conformations in crystalline states, which are essential for understanding their molecular interactions and potential applications (Zubarev et al., 2001).

  • Molecular Structure and Stereochemistry : Research on compounds like (3S,7R,13S)-6-[2-(dimethylamino)-3-phenylpropanoyl]-19-methoxy-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7. 09,13]docosa-1-(22),16,18,20-tetraene-8,14-dione contributes to the understanding of molecular stereochemistry and NMR data assignment, which is crucial for the development of pharmaceuticals and other chemical products (Nisar et al., 2010).

Chemical Reactions and Transformations

  • Intramolecular Reactions : The compound undergoes various chemical reactions, such as intramolecular aldol condensation, leading to the formation of complex molecules like 12-hydroxy-14,20-dioxatetra-cyclo[9.6.1.112,17.113,16]icosan-18-one. These reactions are key to synthesizing macrocyclic compounds and pharmaceuticals (Faizullina et al., 2021).

  • Applications in Plant Growth Regulation : Certain derivatives of this compound, such as tetracyclic diterpenoids, demonstrate plant growth regulator properties. This indicates potential agricultural applications, especially in enhancing plant growth and development (de Oliveira et al., 2008).

properties

IUPAC Name

(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2/t10-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWVGNKYQITBOH-AMKSKSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@H]3[C@@H](COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44437742

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Reactant of Route 2
(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Reactant of Route 3
(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Reactant of Route 4
(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Reactant of Route 5
(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Reactant of Route 6
(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

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